![molecular formula C6H11NO2 B3138164 N-(3-Hydroxypropyl)acrylamide CAS No. 44817-99-4](/img/structure/B3138164.png)
N-(3-Hydroxypropyl)acrylamide
Overview
Description
N-(3-Hydroxypropyl)acrylamide, also known as 3-Acryloylamino-1-propanol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used in the preparation of hydrogels and has a certain hydrophilicity due to its chemical structure containing hydroxyl and acetone groups .
Synthesis Analysis
The synthesis of this compound involves changing the rheological properties of the printing solution with clay. By forming phytic acid cross-linked polyaniline conductive polymer network in situ on the poly (N-isopropyl acrylamide) matrix, 3D printing of thermally responsive conductive hybrid hydrogels was realized .Molecular Structure Analysis
The molecular structure of this compound contains an acrylic group, which is an alkene compound . The difference in molecular structure between the two determines their differences in properties and applications .Chemical Reactions Analysis
This compound has high hydrophilicity, is soluble in water, and has active groups, making it prone to chemical reactions with other substances . Acrylamide, on the other hand, has strong unsaturated properties and is easy to polymerize into polymers, exhibiting excellent high temperature and corrosion resistance .Physical And Chemical Properties Analysis
This compound is a colorless liquid and an important organic synthetic raw material . It has high hydrophilicity, is soluble in water, and has active groups .Scientific Research Applications
1. Drug Delivery Systems
N-(3-Hydroxypropyl)acrylamide derivatives are extensively studied for their role in drug delivery systems. For instance, hydrogels containing thermosensitive N-(isopropyl)acrylamide derivatives have been developed for controlled drug delivery. The incorporation of hydrophilic co-monomers like N-(2-hydroxyethyl)acrylamide can affect the release rate of drugs, as observed in a study by Gasztych, Komsa, and Musia (2019). This study demonstrated that the formulated hydrogels could release lower amounts of the model drug naproxen sodium compared to control formulations (Gasztych, Komsa, & Musia, 2019).
2. Bioengineering Applications
In bioengineering, polymers like poly(N-isopropyl acrylamide) (pNIPAM), which are closely related to this compound, have been utilized for various applications. These include the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlighted the use of pNIPAM substrates in studying the extracellular matrix, cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).
3. Polymerization Techniques
The controlled polymerization of N-(isopropylacrylamide), which shares structural similarities with this compound, has been a subject of interest. Convertine et al. (2004) reported on the conditions enabling the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. This study is essential for understanding the polymerization characteristics of related acrylamide derivatives (Convertine et al., 2004).
4. Tissue Engineering Applications
Poly(N-isopropyl acrylamide)-based scaffolds, which are similar in structure to this compound, have been developed for tissue engineering. These scaffolds, as reported by Galperin, Long, and Ratner (2010), are notable for their degradability, controlled porosity, and thermoresponsive properties, making them suitable for applications in tissue engineering (Galperin, Long, & Ratner, 2010).
Safety and Hazards
Future Directions
N-(3-Hydroxypropyl)acrylamide has potential applications in biomedical and pharmaceutical areas, especially for site-specific drug delivery systems . It can also be used in the preparation of hydrogels for use in various applications such as tissue engineering, biomedical, and sensing applications .
Mechanism of Action
Mode of Action
It’s known that acrylamide derivatives can form covalent bonds with proteins and other biological molecules, altering their function . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the particular targets involved.
Biochemical Pathways
For instance, acrylamide derivatives have been studied for their role in drug delivery systems, where they can affect the distribution and metabolism of therapeutic agents .
Pharmacokinetics
The presence of the acrylamide group could also influence its metabolism, as acrylamides can be metabolized by various enzymes in the body .
Result of Action
For instance, it could potentially alter protein function, influence cellular signaling pathways, or affect the distribution and efficacy of therapeutic agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxypropyl)acrylamide. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment in which it’s present .
properties
IUPAC Name |
N-(3-hydroxypropyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHQYNMVKDBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
44817-99-4 | |
Record name | N-(3-hydroxypropyl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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